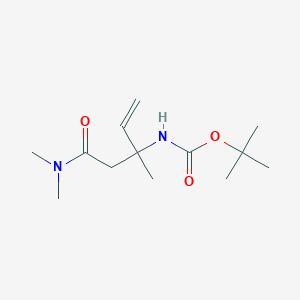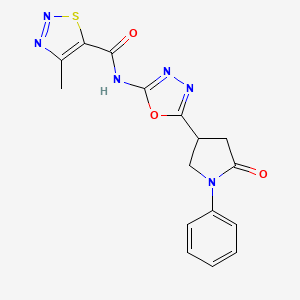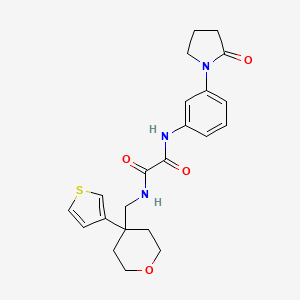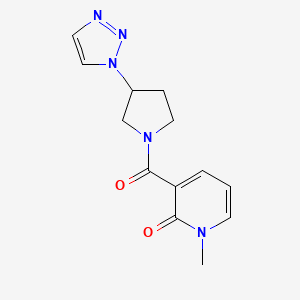
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one, commonly known as TRP, is a chemical compound that has gained significant attention in the field of scientific research. TRP is a heterocyclic compound that contains a pyridine and a triazole ring. It has been synthesized using various methods and has been found to have several biochemical and physiological effects.
科学的研究の応用
Selective Aluminum Ion Sensor
- Research Application: A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker was synthesized. This compound serves as a selective ratiometric and colorimetric chemosensor for aluminum ions (Al³⁺), leveraging internal charge transfer (ICT) mechanisms.
- Source: Maity, D., & Govindaraju, T. (2010). Pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as selective Al(3+)sensor. Chemical communications, 46(25), 4499-501. Read more.
Rhodium(III) Complex Synthesis
- Research Application: A series of Rh(III) mixed ligand polypyridine type complexes were prepared. This involved using triazole-linked pyridyl ligands, leading to insights into the synthesis and characterization of these complexes.
- Source: Burke, H., Gallagher, J., Indelli, M. T., & Vos, J. (2004). The synthesis and characterisation of Rh(III) complexes with pyridyl triazole ligands. Inorganica Chimica Acta, 357, 2989-3000. Read more.
Luminescent Lanthanide Compounds
- Research Application: Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine were investigated. Highlights include creating luminescent lanthanide compounds for biological sensing, and iron complexes showing unusual thermal and photochemical spin-state transitions.
- Source: Halcrow, M. (2005). The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands. Coordination Chemistry Reviews, 249, 2880-2908. Read more.
Triazolopyridine Derivatives as Antimicrobial Agents
- Research Application: Novel pyridine and fused pyridine derivatives were prepared, showing potential as antimicrobial and antioxidant agents. Molecular docking screenings towards GlcN-6-P synthase revealed moderate to good binding energies.
- Source: Flefel, E. M., El-Sofany, W., El-Shahat, M., Naqvi, A., & Assirey, E. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 23(10). Read more.
Phosphorescent Ir(III) Complexes Study
- Research Application: Investigated Ir(III)-based heteroleptic complexes with phenylpyridine and triazole-pyridine derivatives. This study revealed insights into the excited-states properties and redox properties of these complexes, contributing to the understanding of phosphorescence mechanisms.
- Source: Avilov, I., Minoofar, P., Cornil, J., & De Cola, L. (2007). Influence of substituents on the energy and nature of the lowest excited states of heteroleptic phosphorescent Ir(III) complexes. Journal of the American Chemical Society, 129(26), 8247-58. Read more.
特性
IUPAC Name |
1-methyl-3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-16-6-2-3-11(12(16)19)13(20)17-7-4-10(9-17)18-8-5-14-15-18/h2-3,5-6,8,10H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLJHRIWMQAUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2646107.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2646108.png)
![2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2646110.png)
![N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2646112.png)
![2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2646115.png)
![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2646116.png)
![N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B2646117.png)
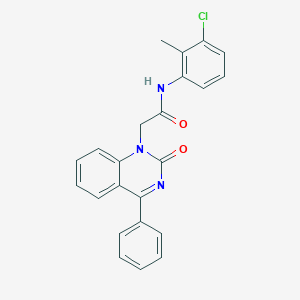
![2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2646119.png)
![2-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2646121.png)
![2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2646122.png)
